molecular formula C10H8BrN B6210827 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 1033811-54-9

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B6210827
CAS No.: 1033811-54-9
M. Wt: 222.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a nitrile group at the 1st position, and a partially saturated indene ring system. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 2,3-dihydro-1H-indene-1-carbonitrile. One common method is to react 2,3-dihydro-1H-indene-1-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and nitrile group can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene-1-carbonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-chloro-2,3-dihydro-1H-indene-1-carbonitrile: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    4-bromo-1H-indene-1-carbonitrile: Lacks the dihydro component, affecting its chemical properties and reactivity.

Uniqueness

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the combination of the bromine atom and nitrile group on a partially saturated indene ring. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1033811-54-9

Molecular Formula

C10H8BrN

Molecular Weight

222.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.